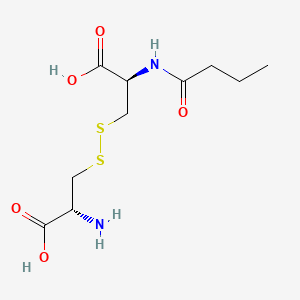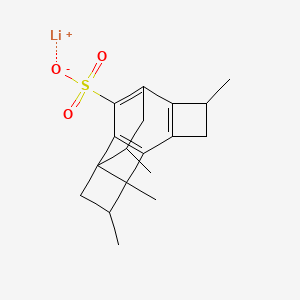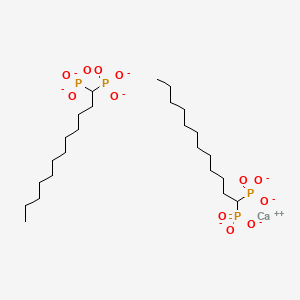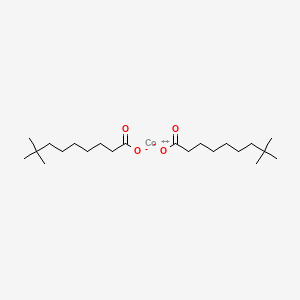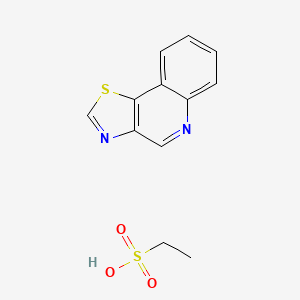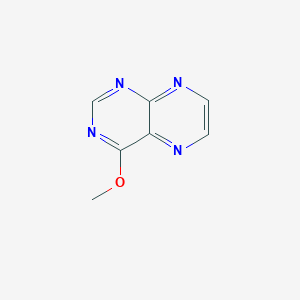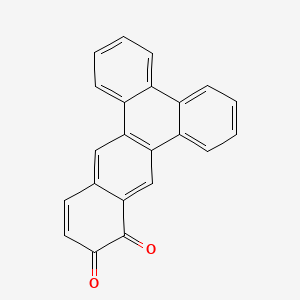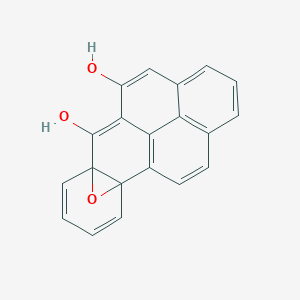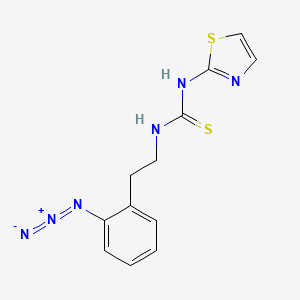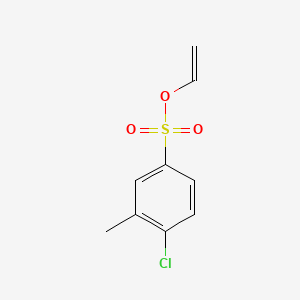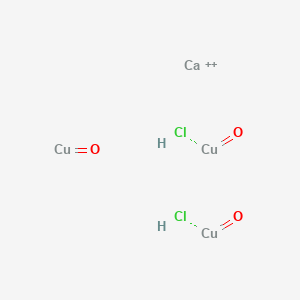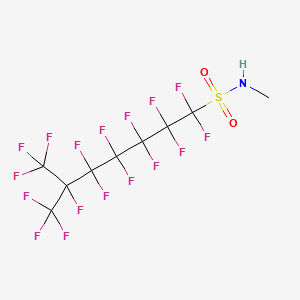
Heptadecafluoro-N-methylisooctanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecafluoro-N-methylisooctanesulphonamide is a chemical compound with the molecular formula C9H4F17NO2S and a molecular weight of 513.17 g/mol . It is a derivative of perfluorooctanesulfonamide (FOSA), which belongs to the class of perfluorinated compounds (PFCs). These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy .
Preparation Methods
The synthesis of heptadecafluoro-N-methylisooctanesulphonamide involves several steps. One common method includes the reaction of perfluorooctanesulfonyl fluoride with methylamine under controlled conditions . The reaction typically occurs in the presence of a solvent such as chloroform or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Heptadecafluoro-N-methylisooctanesulphonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptadecafluoro-N-methylisooctanesulphonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptadecafluoro-N-methylisooctanesulphonamide involves its interaction with molecular targets such as proteins and cell membranes . The compound’s perfluorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function . Additionally, its sulfonamide group can form hydrogen bonds with specific amino acid residues, further influencing protein activity .
Comparison with Similar Compounds
Heptadecafluoro-N-methylisooctanesulphonamide can be compared with other perfluorinated compounds, such as:
Perfluorooctanesulfonamide (FOSA): A precursor to this compound, FOSA shares similar properties but lacks the methyl group.
Perfluorooctanoic acid (PFOA): Another perfluorinated compound, PFOA is widely studied for its environmental impact and differs in its functional groups and applications.
Perfluorooctanesulfonic acid (PFOS): Similar to FOSA, PFOS is known for its persistence in the environment and its use in industrial applications.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
93894-71-4 |
|---|---|
Molecular Formula |
C9H4F17NO2S |
Molecular Weight |
513.17 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N-methyl-6-(trifluoromethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)6(17,18)5(15,16)4(13,14)3(11,12)2(10,7(19,20)21)8(22,23)24/h27H,1H3 |
InChI Key |
ZGKQZNCLVBOAST-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


